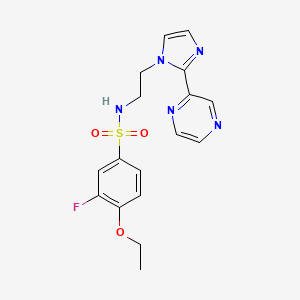

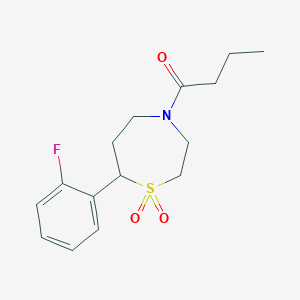

4-ethoxy-3-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonamides represent a significant class of organic compounds, often explored for their diverse biological activities and chemical properties. They are crucial in medicinal chemistry for designing new drugs due to their ability to interact with various biological targets.

Synthesis Analysis

Sulfonamides like the one described are typically synthesized through the sulfonation of aromatic compounds followed by amide formation. The synthesis process might involve multiple steps, including the initial formation of the sulfonamide group, followed by the introduction of ethoxy and fluoro substituents and the construction of the pyrazin-imidazole scaffold. Studies on related compounds provide insights into potential synthetic routes and challenges, such as the need for specific catalysts or conditions to achieve the desired selectivity and yield (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamides is crucial in determining their chemical reactivity and biological activity. X-ray crystallography and NMR spectroscopy are common techniques for elucidating the structure, providing details on the spatial arrangement of atoms, bond lengths, and angles. For instance, studies on related sulfonamides have shown how the orientation of substituents around the sulfonamide moiety can influence molecular conformation and, consequently, biological activity (Asiri et al., 2012).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including hydrolysis, reduction, and condensation, often influenced by their functional groups. The presence of the ethoxy and fluoro substituents could affect the compound's reactivity towards nucleophilic and electrophilic agents. Research on similar compounds has explored their reactivity, providing a basis for predicting the chemical behavior of new sulfonamides (Pal et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical development. Research on structurally similar sulfonamides can provide insights into the expected physical properties of new compounds (Gul et al., 2016).

Scientific Research Applications

Anticancer Potential

- Synthesized derivatives of benzenesulfonamides, such as pyrazoline and pyrazole compounds, have been evaluated for their cytotoxic activities, showing potential as anti-tumor agents. Some derivatives exhibited interesting cytotoxic activities, which are crucial for further anti-tumor activity studies (Gul et al., 2016). Furthermore, certain benzenesulfonamide compounds were found to inhibit carbonic anhydrase, an enzyme linked to cancer proliferation, suggesting their utility in cancer treatment strategies (Gul et al., 2017).

Antimicrobial Activity

- The antimicrobial properties of benzenesulfonamide derivatives have been extensively studied, with compounds exhibiting significant activity against a range of bacteria and fungi. This indicates their potential use as broad-spectrum antimicrobial agents (Hassan, 2013), (Sarvaiya et al., 2019).

Enzyme Inhibition

- Benzenesulfonamide derivatives have been found to inhibit various enzymes, including carbonic anhydrase and cyclooxygenase-2 (COX-2), which play roles in conditions such as glaucoma, edema, and inflammation. This positions them as candidates for the development of drugs targeting these enzymes (Gul et al., 2016), (Lobo et al., 2015).

Molecular Sensing and Imaging

- A novel pyrazoline-based compound was developed for fluorometric "turn-off" sensing of Hg2+, demonstrating the utility of benzenesulfonamide derivatives in environmental monitoring and potentially in diagnostic applications (Bozkurt & Gul, 2018).

properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5O3S/c1-2-26-16-4-3-13(11-14(16)18)27(24,25)22-8-10-23-9-7-21-17(23)15-12-19-5-6-20-15/h3-7,9,11-12,22H,2,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMGGMZAPRJQLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)

![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)

![2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2488821.png)

![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)

![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B2488833.png)